molecular formula C11H13N3O B2556910 4-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1159606-11-7

4-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B2556910
CAS RN: 1159606-11-7
M. Wt: 203.245
InChI Key: ULNKGGFYYAFXOM-UHFFFAOYSA-N
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Description

The compound “4-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The methoxyphenyl group attached to the pyrazole ring suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with a 3-methoxyphenyl group and an amine group. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The amine group could act as a nucleophile in reactions with electrophiles, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the pyrazole ring, the methoxyphenyl group, and the amine group would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Reductive Amination Processes
The compound 4-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is involved in various chemical synthesis processes, including reductive amination. This process is critical in forming biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals. An example includes the synthesis of secondary amines through the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, using NaBH4/I2 as a reducing agent (Bawa, Ahmad, & Kumar, 2009).

Cytotoxicity and Pharmaceutical Application
Compounds related to 4-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and tested for in vitro cytotoxic activity against certain cancer cells, showcasing the potential pharmaceutical applications of these compounds (Hassan, Hafez, & Osman, 2014).

Anticoccidial and Antimicrobial Activities
Derivatives of the 4-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine structure have shown potential in antimicrobial applications. For instance, 5-amino derivatives have exhibited significant antimicrobial activity, and certain compounds were found to be highly active as coccidiostats, providing protection against specific infections in chickens (Georgiadis, 1976).

Chemical Characterization and Analysis

Spectroscopic Analysis
Spectroscopic techniques such as UV-vis, FT-IR, NMR, and X-ray crystallography are employed to characterize and study the structural properties of compounds related to 4-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. These methods provide insights into the tautomeric equilibria and crystal structure of these compounds, essential for understanding their chemical behavior (Hayvalı, Unver, & Svoboda, 2010).

Polymeric Applications
Functional modification of polymers using amine compounds, including derivatives of 4-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, is a significant area of research. These modifications can enhance the properties of polymers, making them suitable for various applications, including medical uses due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrazole derivatives exhibit biological activity, and the 3-methoxyphenyl group could potentially enhance this activity .

Future Directions

The study of pyrazole derivatives is a vibrant field of research due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNKGGFYYAFXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine

CAS RN

1159606-11-7
Record name 4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
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